Doxepin-d3 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxepin-d3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

改善的药代动力学和药效学特性

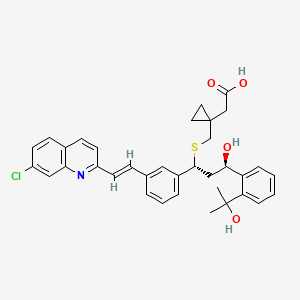

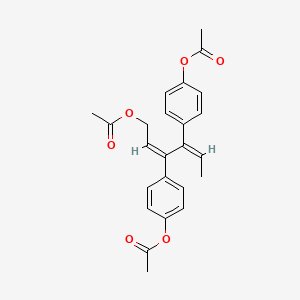

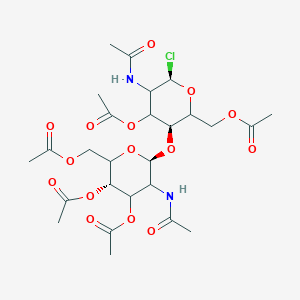

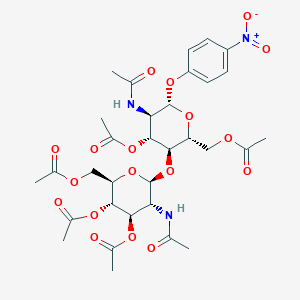

Doxepin-d3 Hydrochloride 是一种氘强化三环抗抑郁药 (TCA),可作为血清素和去甲肾上腺素再摄取抑制剂 {svg_1}. 这些 TCA 的 N-脱烷基化形成的代谢物导致总体药代动力学和疗效较差 {svg_2}. 据报道,在代谢活性位点对甲基进行氘代是一种开发更具选择性和更有效的抗抑郁药的有效策略 {svg_3}. 这种同位素氘代可以导致更好的生物利用度和总体疗效 {svg_4}.

抗抑郁行为

使用强迫游泳试验 (FST) 和悬尾试验 (TST),在雄性 Wistar 大鼠和雄性瑞士白化小鼠中评估了氘代 TCA 的抗抑郁行为 {svg_5}. 氘代形式在行为范式中表现出改善的疗效,表明药理活性得到改善 {svg_6}.

改善的药代动力学参数

药代动力学参数表明氘代化合物血浆中最大浓度 (Cmax)、消除半衰期 (t1/2) 和曲线下面积 (AUC) 增加 {svg_7}. 这可能对抗抑郁症治疗产生积极的临床影响 {svg_8}.

再摄取机制的抑制

突触体再摄取研究表明对血清素 (5-HT) 和去甲肾上腺素的再摄取机制有明显的抑制作用 {svg_9}.

神经精神疾病的潜在治疗

与非氘代化合物相比,氘代 TCA 在治疗神经精神疾病方面可能成为更好的分子 {svg_10}.

改善的药代动力学特性

与非氘代形式相比,TCA 的氘代形式已显示出改善的药代动力学特性 {svg_11}.

改善的抗抑郁作用

与非氘代形式相比,这些 TCA 的抗抑郁作用在氘代形式中得到改善 {svg_12}.

临床应用

作用机制

Target of Action

Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .

Mode of Action

This compound acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .

Biochemical Pathways

This compound affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .

Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .

Result of Action

The action of this compound results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .

生化分析

Biochemical Properties

Doxepin-d3 Hydrochloride acts as a serotonin and noradrenaline reuptake inhibitor . It binds strongly to the histamine H1 and H2 receptors . This effect on histamine receptors indicates effectiveness in skin conditions . It also acts antagonistic on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It is known to cause antidepressant, sedative, and anticholinergic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear. It is known to be a selective histamine H1 receptor blocker . This effect on histamine receptors is responsible for the drug’s sleep-promoting properties . It may involve increasing the levels of norepinephrine, along with blocking histamine, acetylcholine, and serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows significant and sustained improvements in sleep maintenance and early morning awakenings over time . There was no evidence of rebound insomnia after Doxepin discontinuation .

Dosage Effects in Animal Models

In animal models, deuterated forms of Doxepin showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .

Metabolic Pathways

This compound is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . Another pathway is oxidation to doxepin N-oxide, which is then glucuronidated .

Transport and Distribution

This compound is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to this compound and its metabolites .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be distributed throughout the cell

属性

| { "Design of the Synthesis Pathway": "The synthesis of Doxepin-d3 Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Doxepin-d3", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Doxepin-d3 is reacted with hydrochloric acid to form Doxepin-d3 Hydrochloride.", "Step 2: The Doxepin-d3 Hydrochloride is then dissolved in chloroform and washed with sodium hydroxide to remove any impurities.", "Step 3: The chloroform layer is then separated and dried using sodium sulfate.", "Step 4: Methanol is added to the dried chloroform layer to form a solution.", "Step 5: Diethyl ether is added to the solution to precipitate the Doxepin-d3 Hydrochloride.", "Step 6: The Doxepin-d3 Hydrochloride is filtered and dried to obtain the final product." ] } | |

CAS 编号 |

347840-07-7 |

分子式 |

C19H22ClNO |

分子量 |

318.9 g/mol |

IUPAC 名称 |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3; |

InChI 键 |

MHNSPTUQQIYJOT-NJBVGFLXSA-N |

手性 SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

同义词 |

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3; Aponal-d3; Curatin-d3; Quitaxon-d3; Sinequan-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

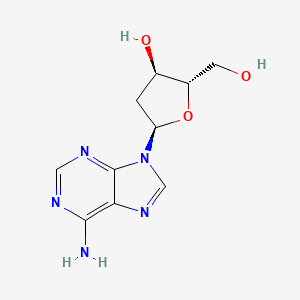

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

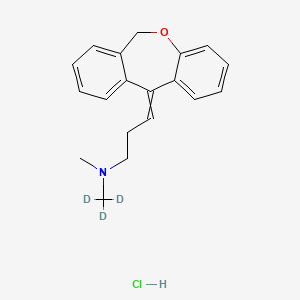

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

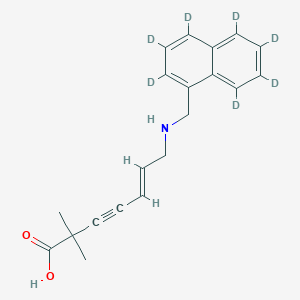

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)

![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)